molecular formula C25H34N2O4 B3958835 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide)

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide)

Cat. No.: B3958835
M. Wt: 426.5 g/mol
InChI Key: SGZQGFJOSQGOJW-UHFFFAOYSA-N
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Description

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) is an organic compound with the molecular formula C24H32N2O3. This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and two butanamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) typically involves multiple steps. One common method starts with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which is then reacted with appropriate amines and other reagents to form the final compound. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(3-methylbutanamide) is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-17(2)13-23(28)26-25(27-24(29)14-18(3)4)20-11-12-21(22(15-20)30-5)31-16-19-9-7-6-8-10-19/h6-12,15,17-18,25H,13-14,16H2,1-5H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZQGFJOSQGOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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